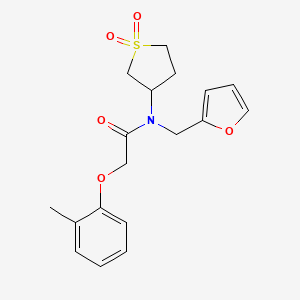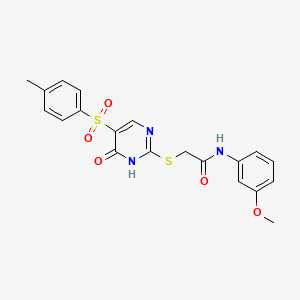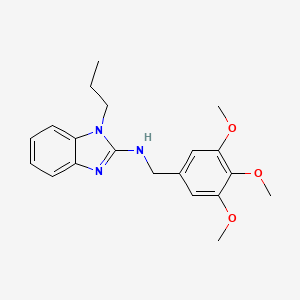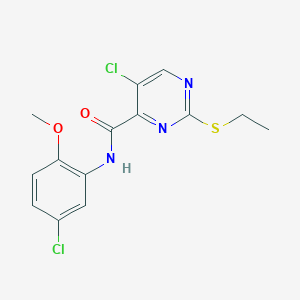![molecular formula C18H19ClN2O B11420700 1-[3-(4-chlorophenoxy)propyl]-2-ethyl-1H-benzimidazole](/img/structure/B11420700.png)
1-[3-(4-chlorophenoxy)propyl]-2-ethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-CHLOROPHENOXY)PROPYL]-2-ETHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is known for its unique chemical structure, which includes a chlorophenoxy group and an ethyl group attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-ETHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 1,3-dibromopropane, and 2-ethyl-1H-benzimidazole.
Formation of Chlorophenoxypropyl Intermediate: 4-chlorophenol is reacted with 1,3-dibromopropane in the presence of a base (e.g., potassium carbonate) to form 3-(4-chlorophenoxy)propyl bromide.
Nucleophilic Substitution: The 3-(4-chlorophenoxy)propyl bromide is then subjected to nucleophilic substitution with 2-ethyl-1H-benzimidazole in the presence of a suitable solvent (e.g., dimethylformamide) and a base (e.g., sodium hydride) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-CHLOROPHENOXY)PROPYL]-2-ETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various amine or thiol derivatives.
Scientific Research Applications
1-[3-(4-CHLOROPHENOXY)PROPYL]-2-ETHYL-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-ETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine
- 1-[3-(2-chlorophenoxy)propyl]-4-[(3,4-dichlorophenyl)sulfonyl]piperazine
Uniqueness
1-[3-(4-CHLOROPHENOXY)PROPYL]-2-ETHYL-1H-1,3-BENZODIAZOLE stands out due to its unique combination of a chlorophenoxy group and an ethyl group attached to a benzimidazole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H19ClN2O |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-2-ethylbenzimidazole |
InChI |
InChI=1S/C18H19ClN2O/c1-2-18-20-16-6-3-4-7-17(16)21(18)12-5-13-22-15-10-8-14(19)9-11-15/h3-4,6-11H,2,5,12-13H2,1H3 |
InChI Key |
GCSSGIDCAIYRGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-chlorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11420622.png)
![4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]benzenesulfonamide](/img/structure/B11420628.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11420630.png)
![3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420640.png)


![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11420650.png)
![2-(4-Chlorophenoxy)-N-(1,1-dioxo-1lambda~6~-thiolan-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B11420658.png)
![4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B11420675.png)
![1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11420677.png)

![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B11420682.png)
![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[3-(morpholin-4-yl)propyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11420686.png)

